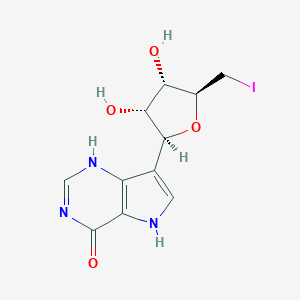
5'-Deoxy-5'-iodo-9-deazainosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-Deoxy-5'-iodo-9-deazainosine, also known as Cordycepin, is a nucleoside analog that has attracted attention in the scientific community due to its potential therapeutic applications. Cordycepin is found in the fungus Cordyceps militaris and has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
5'-Deoxy-5'-iodo-9-deazainosine exerts its effects through various mechanisms. In cancer cells, 5'-Deoxy-5'-iodo-9-deazainosine inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits angiogenesis, which is the process of forming new blood vessels that supply tumors with nutrients. Inflammatory cells, such as macrophages, produce cytokines that promote inflammation. 5'-Deoxy-5'-iodo-9-deazainosine inhibits the production of these cytokines, thereby reducing inflammation. Finally, 5'-Deoxy-5'-iodo-9-deazainosine inhibits viral replication by interfering with the synthesis of viral RNA.
Effets Biochimiques Et Physiologiques
5'-Deoxy-5'-iodo-9-deazainosine has several biochemical and physiological effects. It inhibits the activity of enzymes involved in nucleic acid synthesis, which leads to the inhibition of DNA and RNA synthesis. 5'-Deoxy-5'-iodo-9-deazainosine also inhibits protein synthesis by interfering with the elongation phase of translation. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5'-Deoxy-5'-iodo-9-deazainosine has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied, and there is a wealth of literature on its biological effects. However, there are also some limitations to its use in lab experiments. 5'-Deoxy-5'-iodo-9-deazainosine is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for the study of 5'-Deoxy-5'-iodo-9-deazainosine. One area of research is the development of new synthesis methods that can improve the yield and purity of 5'-Deoxy-5'-iodo-9-deazainosine. Another area of research is the development of new formulations of 5'-Deoxy-5'-iodo-9-deazainosine that can improve its solubility and stability. Additionally, there is ongoing research into the use of 5'-Deoxy-5'-iodo-9-deazainosine in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research into the mechanisms of action of 5'-Deoxy-5'-iodo-9-deazainosine, which can help to uncover new therapeutic applications for this compound.
Méthodes De Synthèse
5'-Deoxy-5'-iodo-9-deazainosine can be synthesized through various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of starting materials such as adenosine and iodine, which are then transformed into 5'-Deoxy-5'-iodo-9-deazainosine through a series of chemical reactions. Fermentation involves the use of microorganisms such as Cordyceps militaris, which produce 5'-Deoxy-5'-iodo-9-deazainosine naturally.
Applications De Recherche Scientifique
5'-Deoxy-5'-iodo-9-deazainosine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. 5'-Deoxy-5'-iodo-9-deazainosine has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, 5'-Deoxy-5'-iodo-9-deazainosine has been shown to have anti-viral properties and has been studied for its potential use in treating viral infections such as hepatitis B and C.
Propriétés
Numéro CAS |
102731-46-4 |
|---|---|
Nom du produit |
5'-Deoxy-5'-iodo-9-deazainosine |
Formule moléculaire |
C11H12IN3O4 |
Poids moléculaire |
377.13 g/mol |
Nom IUPAC |
7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1 |
Clé InChI |
FKFBWNDSWWYBKW-KBHCAIDQSA-N |
SMILES isomérique |
C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O |
SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O |
SMILES canonique |
C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O |
Synonymes |
5'-deoxy-5'-iodo-9-deazainosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



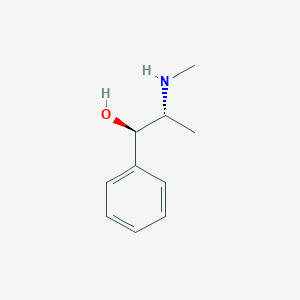
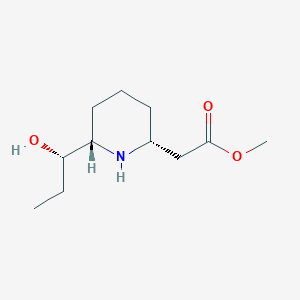
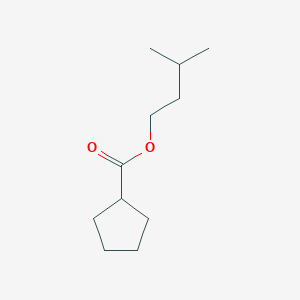
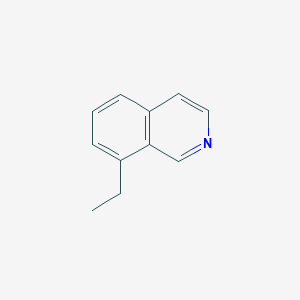
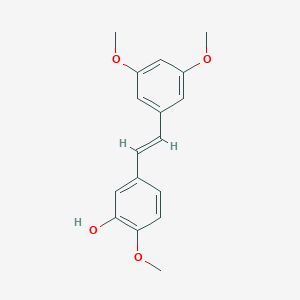
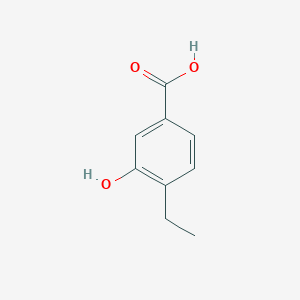
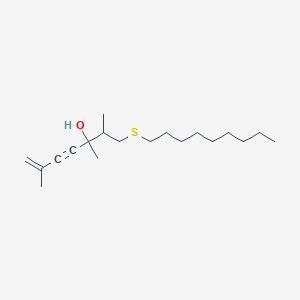
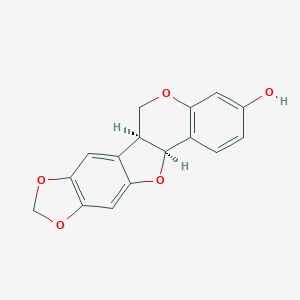
![Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B34799.png)
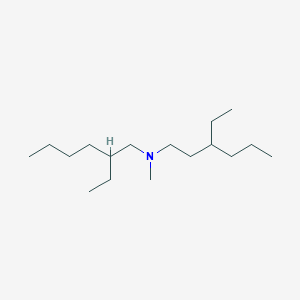
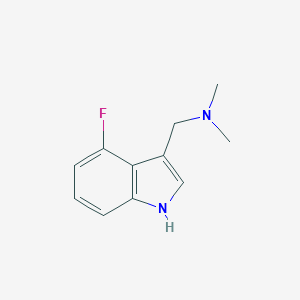
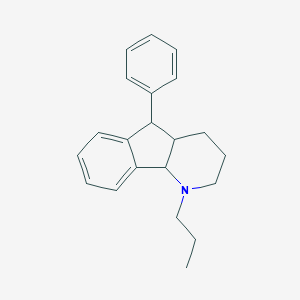
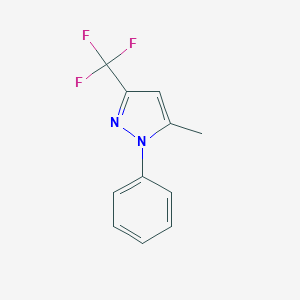
![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)